molecular formula C20H18N2O4 B14235859 Methyl 3,5-bis(4-aminophenoxy)benzoate CAS No. 219968-25-9

Methyl 3,5-bis(4-aminophenoxy)benzoate

Cat. No.: B14235859
CAS No.: 219968-25-9
M. Wt: 350.4 g/mol
InChI Key: XOKZUYJYJCVIGG-UHFFFAOYSA-N
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Description

Methyl 3,5-bis(4-aminophenoxy)benzoate is an organic compound with the molecular formula C20H18N2O4. It is characterized by the presence of two aminophenoxy groups attached to a benzoate core. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-bis(4-aminophenoxy)benzoate typically involves the reaction of 3,5-dihydroxybenzoic acid with 4-nitrophenol, followed by reduction of the nitro groups to amino groups. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-bis(4-aminophenoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3,5-bis(4-aminophenoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,5-bis(4-aminophenoxy)benzoate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-bis(hydroxymethyl)benzoate
  • Methyl 3,5-dihydroxybenzoate
  • Methyl 3,5-bis(bromomethyl)benzoate

Uniqueness

Methyl 3,5-bis(4-aminophenoxy)benzoate is unique due to the presence of aminophenoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

219968-25-9

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

methyl 3,5-bis(4-aminophenoxy)benzoate

InChI

InChI=1S/C20H18N2O4/c1-24-20(23)13-10-18(25-16-6-2-14(21)3-7-16)12-19(11-13)26-17-8-4-15(22)5-9-17/h2-12H,21-22H2,1H3

InChI Key

XOKZUYJYJCVIGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N

Origin of Product

United States

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